molecular formula C10H22Cl2N2O B2447483 7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride CAS No. 2229308-55-6

7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride

Cat. No. B2447483
M. Wt: 257.2
InChI Key: DERDHOHHHNFUPK-UHFFFAOYSA-N
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Description

“7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride” is a chemical compound with the CAS Number: 2229308-55-6 . It has a molecular weight of 257.2 g/mol . The compound is typically in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O.2ClH/c1-12-7-6-11-5-2-10(12)3-8-13-9-4-10;;/h11H,2-9H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 257.2 g/mol . The chemical formula for this compound is C10H22Cl2N2O .

Scientific Research Applications

Synthesis and Conversion of Heterocyclic Spiro Compounds

A study by Rahman et al. (2013) explored the synthesis of five oxime derivatives from corresponding diazaspiro compounds, offering insights into the conversion of ketones of heterocyclic spiro compounds into oxime derivatives. This research provides foundational knowledge on the chemical transformation and potential applications of compounds similar to 7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride in scientific and industrial contexts (Rahman et al., 2013).

Crystallographic and Computational Studies

Islam et al. (2015) conducted a detailed study on the crystal structure of a closely related compound, providing insights into its molecular structure, electron delocalization, and spectroscopic properties. Such studies are crucial for understanding the chemical characteristics and potential applications of complex spiro compounds in various scientific fields (Islam et al., 2015).

Spiro Compound Synthesis and Drug Discovery

Jenkins et al. (2009) reported the synthesis of novel spiro scaffolds inspired by bioactive natural products. These scaffolds, including diazaspiro compounds, are designed for ease of conversion to a lead generation library, potentially contributing to drug discovery and development (Jenkins et al., 2009).

Catalyst-free Synthesis of Nitrogen-containing Spiro Heterocycles

Research by Aggarwal et al. (2014) highlights an efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles, including diazaspiro compounds. This study emphasizes the significance of such compounds in chemical synthesis and their potential applications in various scientific domains (Aggarwal et al., 2014).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

7-methyl-3-oxa-7,10-diazaspiro[5.6]dodecane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-12-7-6-11-5-2-10(12)3-8-13-9-4-10;;/h11H,2-9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERDHOHHHNFUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCCC12CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-3-oxa-7,10-diazaspiro[5.6]dodecane dihydrochloride

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